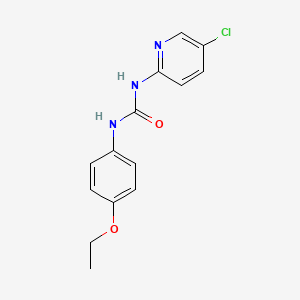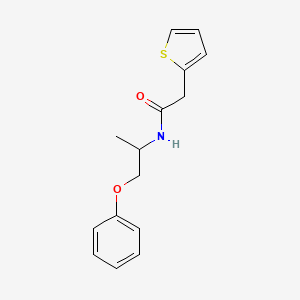![molecular formula C24H21NO2S B5419228 N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide](/img/structure/B5419228.png)
N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide, also known as MTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. MTA belongs to the family of thiosemicarbazones, which are organic compounds that have shown antitumor activity in various cancer cell lines.
Wirkmechanismus
The mechanism of action of N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound has also been shown to induce oxidative stress and inhibit the expression of anti-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. Additionally, this compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide is its potential as a novel chemotherapeutic agent for cancer treatment. This compound has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound to better understand its antitumor activity. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials.
Synthesemethoden
N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide can be synthesized through a multistep process that involves the reaction of 4-(methylthio)benzaldehyde with 3-acetyl-4-hydroxyphenylacetic acid, followed by the reaction of the resulting product with phenylhydrazine and acetic anhydride. The final product is obtained through the condensation of the intermediate with 4-(methylthio)phenylacetyl chloride and phenylacetic acid.
Wissenschaftliche Forschungsanwendungen
N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound exhibits antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c1-28-22-14-7-18(8-15-22)9-16-23(26)20-10-12-21(13-11-20)25-24(27)17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,25,27)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNHKJCFMZOCFF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5419148.png)
![ethyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5419158.png)
![7-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419160.png)
![N-cyclopentyl-N'-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}pyrrolidin-3-yl)methyl]urea](/img/structure/B5419175.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419179.png)
![2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)

![7-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419194.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419214.png)
![2-[2-(3-bromo-4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419232.png)
![7-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419240.png)
